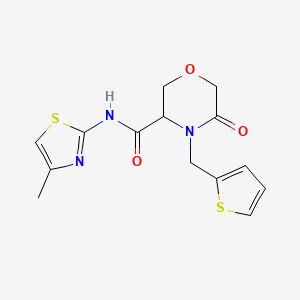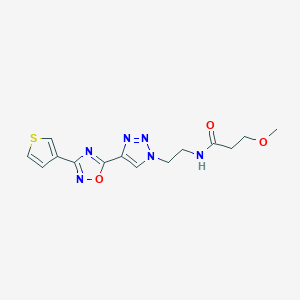![molecular formula C16H18N2O4S B2964106 4-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-phenylpyrrolidin-2-one CAS No. 2034209-77-1](/img/structure/B2964106.png)
4-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-phenylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-phenylpyrrolidin-2-one” is a complex organic molecule. The closest related compound found is "2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride" . This compound has a molecular weight of 183.66 .
Synthesis Analysis
There is a related synthesis process for “oxygenated 2-azabicyclo[2.2.1]heptanes” which involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .Molecular Structure Analysis
The InChI code for the related compound “2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride” is1S/C5H9NO2S.ClH/c7-9(8)3-4-1-5(9)2-6-4;/h4-6H,1-3H2;1H . This provides a standardized way to represent the compound’s structure. Chemical Reactions Analysis
The palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .Physical and Chemical Properties Analysis
The related compound “2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride” is an off-white solid .科学的研究の応用
Synthesis and Characterization
- A novel Schiff base derivative of amoxicillin was synthesized, involving condensation with 4-thia-1-azabicyclo[3.2.0] heptane-2-carboxylic acid. This compound was characterized by elemental analysis, IR, and H-NMR spectroscopy, indicating potential applications in developing new pharmacological compounds (Al-Masoudi, Mohammad, & Hama, 2015).
Model Compounds and Bioconversion Studies
- A model compound of prostaglandin endoperoxide (PGH) was synthesized to mimic the bioconversion of PGH into thromboxane (TX). This involved the synthesis of 5-Exo-phenyl-2,3-dioxabicyclo[2.2.1]heptane and investigating its reaction with electron transfer reagents (Takahashi & Kishi, 1988).
Pharmacological Properties and Aromatase Inhibition
- Derivatives of 1-phenyl-3-azabicyclo[3.1.1]-heptane-2,4-diones, similar in structure, have shown valuable pharmacological properties. They are effective as aromatase inhibitors and can be used in treating hormone-dependent diseases, particularly mammary carcinoma (Bidoit & Objois, 2008).
Enantiospecific Synthesis
- An enantioselective synthesis of (4R)-1-azabicyclo[2.2.1]heptane derivatives, which is structurally related, was described. This synthesis starts from trans-4-hydroxy-L-proline, leading to potential applications in asymmetric synthesis and drug development (Houghton et al., 1993).
Penicillin-Type β-Lactams Synthesis
- The basic skeleton of penicillins, 7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane, was synthesized from ethyl propiolate, demonstrating a key step in the formation of β-lactam ring of thiazolidine-2-acetic acid. This is crucial in the synthesis of penicillin-type β-lactams (Chiba et al., 1985).
Safety and Hazards
The safety information for the related compound “2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride” includes several hazard statements: H302, H315, and H319 . Precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .
作用機序
Target of Action
Compounds with similar structures, such as 2-azabicyclo[221]heptanes, are often used in the synthesis of various pharmaceuticals , suggesting that they may interact with a variety of biological targets.
Mode of Action
Without specific information on this compound, it’s difficult to determine its exact mode of action. The compound contains a 2-thia-5-azabicyclo[221]heptane structure , which might play a role in its biological activity.
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of various pharmaceuticals , suggesting that they may be involved in a variety of biochemical pathways.
特性
IUPAC Name |
4-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c19-15-6-11(8-17(15)12-4-2-1-3-5-12)16(20)18-9-14-7-13(18)10-23(14,21)22/h1-5,11,13-14H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZLZNBMVXJMHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2(=O)=O)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2-quinoxalinyl)phenyl]cyclopropanecarboxamide](/img/structure/B2964027.png)
![7-Hexyl-8-[(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/no-structure.png)

![4-(2,4-Dichlorophenyl)-2-[(4-acetamidophenyl)amino]-3-(prop-2-EN-1-YL)-1,3-thiazol-3-ium chloride](/img/structure/B2964030.png)
![2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethanethioamide](/img/structure/B2964031.png)
![2-[(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2964032.png)

![1-Benzyl-4-[(4-methylphenyl)sulfanyl]phthalazine](/img/structure/B2964038.png)

![3-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-1H-quinazoline-2,4-dione](/img/structure/B2964042.png)
![N-(tert-butyl)-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2964044.png)
![2-(4-ethylpiperazin-1-yl)-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2964046.png)
